Home > Products > Screening Compounds P36299 > Rolapitant hydrochloride
Rolapitant hydrochloride - 914462-92-3

Rolapitant hydrochloride

Catalog Number: EVT-281896
CAS Number: 914462-92-3
Molecular Formula: C25H29ClF6N2O3
Molecular Weight: 555.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The chemical reactions involving rolapitant hydrochloride are primarily focused on its compatibility and stability with other intravenous medications. [, ] These studies examine the physical and chemical changes that occur when rolapitant hydrochloride is mixed with other solutions, such as Granisetron Hydrochloride Injection USP, Palonosetron Hydrochloride Injection, and Dexamethasone Sodium Phosphate Injection. [, ] The analyses include assessments of pH, turbidity, globule size, particulate matter, drug concentration, and impurity levels. [, ] These studies demonstrate the compatibility and stability of rolapitant hydrochloride in various mixtures for clinically relevant time periods. [, ]

Substance P

Compound Description: Substance P is an endogenous neuropeptide that acts as a potent neurotransmitter and neuromodulator. It belongs to the tachykinin family of peptides and is involved in various physiological processes, including pain transmission, inflammation, and emesis [, ].

Relevance: Substance P is the endogenous ligand for the neurokinin 1 receptor (NK1-receptor), the primary target of rolapitant hydrochloride [, ]. By blocking the NK1-receptor, rolapitant hydrochloride prevents substance P from binding to the receptor, thereby inhibiting its biological effects, including the induction of nausea and vomiting []. This interaction highlights the crucial role of substance P in emesis and its relevance as a target for developing antiemetic agents like rolapitant hydrochloride.

Aprepitant

Compound Description: Aprepitant is the first-in-class NK1-receptor antagonist approved for preventing chemotherapy-induced nausea and vomiting (CINV) []. Like rolapitant hydrochloride, it acts by blocking the binding of substance P to the NK1-receptor in the central nervous system, thus inhibiting the emetic pathway [].

Relevance: Aprepitant shares the same mechanism of action as rolapitant hydrochloride, both being NK1-receptor antagonists targeting CINV []. The development and success of aprepitant paved the way for further research and development of other NK1-receptor antagonists, including rolapitant hydrochloride, highlighting their shared therapeutic relevance in managing CINV.

Netupitant

Compound Description: Netupitant is another NK1-receptor antagonist approved by the FDA in 2014 for preventing CINV []. It also functions by blocking substance P from binding to the NK1-receptor, preventing the activation of the emetic pathway [].

Relevance: Similar to rolapitant hydrochloride, netupitant belongs to the class of NK1-receptor antagonists and shares the same mechanism of action for preventing CINV []. The availability of multiple NK1-receptor antagonists, including aprepitant, netupitant, and rolapitant hydrochloride, offers clinicians a choice of agents with potentially different pharmacokinetic and pharmacodynamic properties for personalized CINV management.

Granisetron Hydrochloride

Compound Description: Granisetron hydrochloride is a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist []. It is indicated for preventing nausea and vomiting associated with initial and repeat courses of emetogenic cancer therapy, including high-dose cisplatin chemotherapy [].

Relevance: While not structurally related to rolapitant hydrochloride, granisetron hydrochloride is often used in combination with rolapitant hydrochloride for enhanced antiemetic efficacy []. Clinical guidelines recommend combining NK1-receptor antagonists, like rolapitant hydrochloride, with 5-HT3 receptor antagonists, such as granisetron hydrochloride, and dexamethasone for optimal prevention of CINV, especially in patients receiving highly emetogenic chemotherapy [, ].

Palonosetron Hydrochloride

Compound Description: Palonosetron hydrochloride is another 5-HT3 receptor antagonist, similar to granisetron hydrochloride, indicated for preventing nausea and vomiting associated with emetogenic cancer therapy []. It works by blocking 5-HT3 receptors in the central nervous system and the periphery, inhibiting serotonin release and its emetic effects [].

Relevance: Like granisetron hydrochloride, palonosetron hydrochloride is often used in combination with rolapitant hydrochloride and dexamethasone for comprehensive CINV prophylaxis []. The combined use of these agents with different mechanisms of action targets multiple pathways involved in nausea and vomiting, providing more effective control of CINV, especially in high-risk patients.

Dexamethasone Sodium Phosphate

Compound Description: Dexamethasone sodium phosphate is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties []. Although its exact mechanism of action in preventing CINV is not fully understood, it is thought to involve the inhibition of prostaglandin synthesis and the suppression of inflammatory mediators in the brain [].

Relevance: Dexamethasone sodium phosphate is an integral component of antiemetic regimens that include rolapitant hydrochloride and a 5-HT3 receptor antagonist []. The synergistic action of these three drugs targeting different pathways involved in CINV underscores the importance of a multimodal approach for optimal prevention and management of chemotherapy-induced nausea and vomiting.

Overview

Rolapitant hydrochloride is a highly selective, long-acting antagonist of the neurokinin-1 receptor. It is primarily utilized in combination with other antiemetics to prevent delayed nausea and vomiting associated with emetogenic chemotherapy. This compound is notable for its high central nervous system penetrance and its ability to block the action of Substance P, a neuropeptide linked to the vomiting reflex . Rolapitant hydrochloride is marketed under the trade names Varubi in the United States and Varuby in the European Union .

Source and Classification

Rolapitant hydrochloride is classified as a neurokinin-1 receptor antagonist and falls under the category of antiemetic medications. It was originally developed by Schering-Plough and later licensed for clinical development by Tesaro. The compound is identified by the chemical formula C25H26F6N2O2C_{25}H_{26}F_{6}N_{2}O_{2} and has a CAS number of 914462-92-3 .

Synthesis Analysis

Methods and Technical Details

The synthesis of rolapitant hydrochloride involves several intricate steps. One method includes the reaction of substituted phenylacetic acid with a spirocyclic amine to form the core structure of the compound. The industrial production typically employs advanced techniques such as crystallization and chromatography to ensure high yield and purity. The final product is formulated into oral preparations with specific excipients to enhance bioavailability .

The preparation can be summarized in the following steps:

  1. Formation of Core Structure: Reaction between substituted phenylacetic acid and spirocyclic amine.
  2. Purification: Use of crystallization and chromatography.
  3. Formulation: Incorporation into oral dosage forms, enhancing solubility and stability .
Molecular Structure Analysis

Structure and Data

Rolapitant hydrochloride is represented by a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The structural formula can be depicted as follows:

C25H26F6N2O2\text{C}_{25}\text{H}_{26}\text{F}_{6}\text{N}_{2}\text{O}_{2}

The compound exists as a white to off-white, slightly hygroscopic crystalline powder, which exhibits maximum solubility in aqueous solutions at pH levels between 2 and 4 .

Chemical Reactions Analysis

Reactions and Technical Details

Rolapitant hydrochloride undergoes various chemical reactions during its synthesis, including:

  • Reduction Reactions: Involving the addition of hydrogen or removal of oxygen.
  • Substitution Reactions: Where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substituting agents like alkyl halides. The major products formed from these reactions are intermediates that are processed further to yield rolapitant hydrochloride .

Mechanism of Action

Process and Data

Rolapitant hydrochloride exerts its pharmacological effects by acting as a selective antagonist at the neurokinin-1 receptor. This receptor plays a crucial role in mediating the effects of Substance P, which is released during chemotherapy-induced nausea. By blocking this receptor, rolapitant effectively prevents delayed-phase chemotherapy-induced nausea and vomiting, which typically occurs more than 24 hours after chemotherapy treatment .

The compound has a long elimination half-life ranging from 169 to 183 hours, allowing it to maintain effective plasma concentrations over extended periods .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Rolapitant hydrochloride possesses several notable physical and chemical properties:

  • Appearance: White to off-white crystalline powder.
  • Solubility: Maximum solubility at pH 2–4; low solubility at physiological pH (approximately 4 mcg/ml) .
  • Bioavailability: Nearly 100% when administered orally.
  • Protein Binding: Approximately 99.8% bound to plasma proteins.
  • Metabolism: Primarily metabolized by cytochrome P450 enzyme 3A4, resulting in an active metabolite known as C4-pyrrolidine-hydroxylated rolapitant .
Applications

Scientific Uses

Rolapitant hydrochloride has diverse applications across various fields:

  • Clinical Medicine: Primarily used to prevent chemotherapy-induced nausea and vomiting.
  • Pharmaceutical Research: Serves as a model compound for studying neurokinin-1 receptor antagonists.
  • Quality Control: Utilized as a reference standard in developing new antiemetic formulations .

Properties

CAS Number

914462-92-3

Product Name

Rolapitant hydrochloride

IUPAC Name

(5S,8S)-8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one;hydrate;hydrochloride

Molecular Formula

C25H29ClF6N2O3

Molecular Weight

555.0 g/mol

InChI

InChI=1S/C25H26F6N2O2.ClH.H2O/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22;;/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34);1H;1H2/t16-,22-,23-;;/m1../s1

InChI Key

GZQWMYVDLCUBQX-WVZIYJGPSA-N

SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4.O.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

SCH619734 SCH-619734; SCH 619734; Rolapitant HCl; Rolapitant hydrochloride, Rolapitant, brand name: Varubi.

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4.O.Cl

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@]2(CC[C@]3(CCC(=O)N3)CN2)C4=CC=CC=C4.O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.